molecular formula C12H7Cl3N4 B1661695 7-Benzyl-2,6,8-trichloro-7H-purine CAS No. 93702-69-3

7-Benzyl-2,6,8-trichloro-7H-purine

Cat. No.: B1661695
CAS No.: 93702-69-3
M. Wt: 313.6 g/mol
InChI Key: RKGPRIMGGTXGGX-UHFFFAOYSA-N
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Description

7-Benzyl-2,6,8-trichloro-7H-purine is a chemical compound that belongs to the purine family. It is a white crystalline powder that is sparingly soluble in water and organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-2,6,8-trichloro-7H-purine typically involves the chlorination of a purine derivative followed by benzylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the benzylation step may involve the use of benzyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-2,6,8-trichloro-7H-purine can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The purine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions with the use of a base.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.

Scientific Research Applications

7-Benzyl-2,6,8-trichloro-7H-purine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of 7-Benzyl-2,6,8-trichloro-7H-purine involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-2,6,8-trichloropurine
  • 7-Benzyl-2,6-dichloro-7H-purine
  • 7-Benzyl-8-chloro-7H-purine

Uniqueness

7-Benzyl-2,6,8-trichloro-7H-purine is unique due to the presence of three chlorine atoms on the purine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer chlorine atoms.

Properties

IUPAC Name

7-benzyl-2,6,8-trichloropurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3N4/c13-9-8-10(17-11(14)16-9)18-12(15)19(8)6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGPRIMGGTXGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(N=C(N=C3Cl)Cl)N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90572281
Record name 7-Benzyl-2,6,8-trichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93702-69-3
Record name 7-Benzyl-2,6,8-trichloro-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90572281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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